molecular formula C21H19ClN2O2 B2607906 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946229-86-3

1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2607906
CAS No.: 946229-86-3
M. Wt: 366.85
InChI Key: QOHZJILDTLFULA-UHFFFAOYSA-N
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Description

    Reactants: 2-chlorobenzyl chloride, dihydropyridine intermediate

    Conditions: Basic medium, often using sodium hydroxide

    Reaction: Nucleophilic substitution to attach the chlorophenyl group

  • Step 3: Attachment of the Dimethylphenyl Group

      Reactants: 2,3-dimethylaniline, intermediate from Step 2

      Conditions: Coupling reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Reaction: Formation of the carboxamide linkage

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine ring through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.

    • Step 1: Synthesis of the Dihydropyridine Ring

        Reactants: Aldehyde, β-keto ester, ammonia or amine

        Conditions: Acidic medium, typically using acetic acid

        Reaction: Condensation reaction to form the dihydropyridine ring

    Chemical Reactions Analysis

    Types of Reactions

    1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    • Oxidation: : The dihydropyridine ring can be oxidized to form pyridine derivatives.

        Reagents: Potassium permanganate, chromium trioxide

        Conditions: Acidic or basic medium

    • Reduction: : The carbonyl group in the carboxamide can be reduced to form amine derivatives.

        Reagents: Lithium aluminum hydride, sodium borohydride

        Conditions: Anhydrous conditions

    • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

        Reagents: Nucleophiles like amines, thiols

        Conditions: Basic medium

    Major Products

      Oxidation: Pyridine derivatives

      Reduction: Amine derivatives

      Substitution: Various substituted phenyl derivatives

    Scientific Research Applications

    1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex organic molecules.

      Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

      Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the dihydropyridine ring is known to interact with calcium channels, potentially modulating their function.

      Molecular Targets: Enzymes, receptors, ion channels

      Pathways Involved: Signal transduction pathways, metabolic pathways

    Comparison with Similar Compounds

    1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

      Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

      Amlodipine: Similar structure with additional functional groups, used in hypertension treatment.

      Nicardipine: Contains a similar dihydropyridine ring, used for its vasodilatory effects.

    Uniqueness

    The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other dihydropyridine derivatives.

    Conclusion

    This compound is a compound with significant potential in various fields of research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

    Properties

    IUPAC Name

    1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QOHZJILDTLFULA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19ClN2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    366.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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